

Application Notes and Protocols for the Isolation and Purification of Vimentin Protein

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *VIMENTIN*

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Introduction

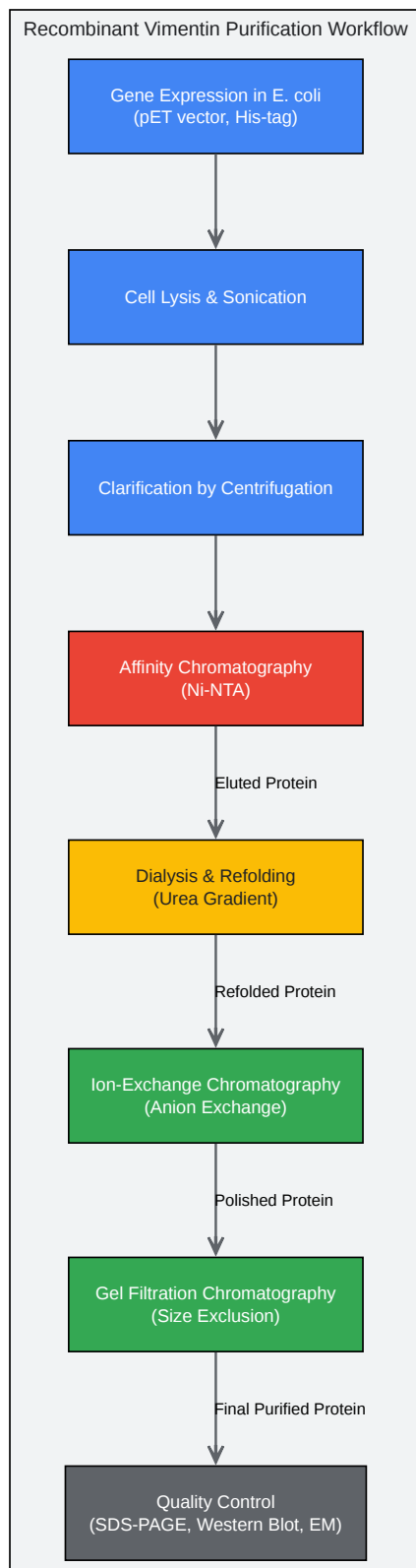
Vimentin is a type III intermediate filament (IF) protein that is a crucial component of the cytoskeleton in mesenchymal cells, including fibroblasts, endothelial cells, and lymphocytes.[1][2] It plays a significant role in maintaining cell shape, integrity, and motility, and is involved in various cellular processes such as adhesion, migration, and signaling.[2][3] **Vimentin's** expression is often used as a canonical marker for the epithelial-to-mesenchymal transition (EMT), a process implicated in cancer progression and metastasis.[3] Given its association with numerous diseases, including cancer, autoimmune disorders, and cataracts, the availability of highly purified **vimentin** is essential for structural studies, drug development, and investigating its complex cellular functions.[3][4][5]

These application notes provide detailed protocols for the isolation and purification of both recombinant and native **vimentin**, along with methods for its characterization.

Section 1: Purification of Recombinant Human Vimentin from E. coli

The expression of recombinant **vimentin** in bacterial systems like *Escherichia coli* is a common method for obtaining large quantities of pure protein. This approach allows for the incorporation of affinity tags (e.g., polyhistidine-tag) to facilitate a streamlined purification process.[1]

Experimental Workflow: Recombinant Vimentin Purification



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Caption: Workflow for recombinant **vimentin** purification from E. coli.

Detailed Experimental Protocol

1. Expression in E. coli

- Transform E. coli BL21(DE3) cells with an expression vector containing the human **vimentin** cDNA, typically with an N-terminal His-tag (e.g., pET30a(+)).^[1]
- Grow the transformed cells in LB medium at 37°C with shaking until the OD600 reaches 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 1 mM and continue to culture for an additional 3-4 hours at 37°C.^[6]
- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.

2. Cell Lysis and Solubilization

- Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 8 M Urea, 1 mM PMSF). The urea is necessary to solubilize **vimentin**, which is often found in inclusion bodies.
- Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to pellet cellular debris.^[6] Collect the supernatant.

3. Affinity Chromatography (under denaturing conditions)

- Equilibrate a Ni-NTA affinity column with Lysis Buffer.
- Load the clarified supernatant onto the column.

- Wash the column with 10-15 column volumes of Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM Imidazole, 8 M Urea).
- Elute the His-tagged **vimentin** with Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM Imidazole, 8 M Urea).[\[6\]](#)
- Analyze fractions by SDS-PAGE to confirm the presence of **vimentin** (expected molecular weight ~54-57 kDa).[\[1\]](#)[\[7\]](#)

4. Refolding and Dialysis

- To refold the purified **vimentin**, perform a stepwise gradient dialysis against a buffer with decreasing urea concentrations.[\[6\]](#)
- Dialyze the eluted protein at room temperature in a buffer (5 mM Tris-HCl pH 8.5, 1 mM EDTA, 5 mM β -mercaptoethanol) containing 6 M, then 4 M, and finally 2 M urea, with each step lasting at least 1 hour.[\[6\]](#)
- Perform the final dialysis overnight at 4°C against the same buffer without urea.[\[6\]](#) This process allows **vimentin** to refold and form soluble tetramers.[\[8\]](#)[\[9\]](#)

5. Ion-Exchange Chromatography (Polishing Step)

- Ion-exchange chromatography (IEX) is used to separate proteins based on their net charge. [\[10\]](#)[\[11\]](#) **Vimentin** is an acidic protein and will bind to an anion-exchange resin.
- Equilibrate an anion-exchange column (e.g., DEAE or Q-sepharose) with a low-salt buffer (e.g., 5 mM Tris-HCl pH 8.5, 1 mM DTT).
- Load the refolded, dialyzed **vimentin** onto the column.
- Elute the bound **vimentin** using a linear salt gradient (e.g., 0-500 mM NaCl in the same buffer).
- Collect fractions and analyze by SDS-PAGE.

6. Gel Filtration Chromatography (Final Polishing)

- Gel filtration, or size-exclusion chromatography (SEC), separates molecules based on their size and can be used to remove aggregates and perform buffer exchange.[\[12\]](#)[\[13\]](#)[\[14\]](#)
- Concentrate the IEX fractions containing pure **vimentin**.
- Equilibrate a gel filtration column (e.g., Superdex 200 or Sephacryl S-200) with the final storage buffer (e.g., 5 mM Tris-HCl pH 8.5, 5 mM β -mercaptoethanol).[\[6\]](#)
- Load the concentrated protein and collect fractions corresponding to the size of **vimentin** tetramers.

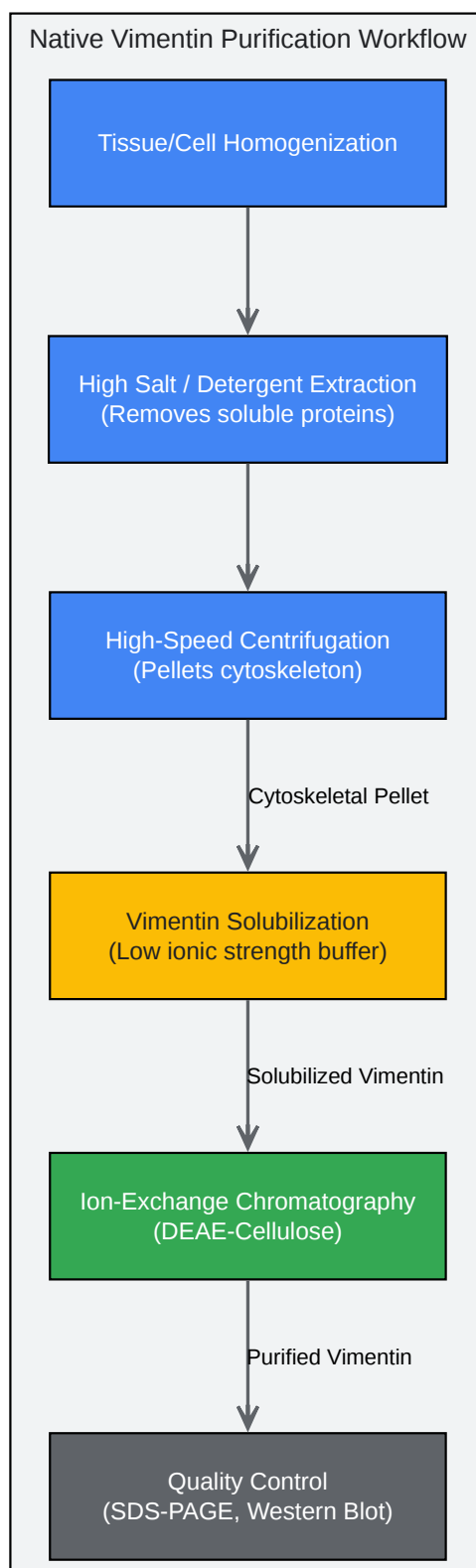
Quantitative Data Summary: Recombinant Vimentin

Parameter	Expected Value	Source
Expression System	E. coli BL21(DE3)	[6]
Molecular Mass	~53.5 - 57 kDa	[7] [15] [16]
Purity	>95% (as determined by SDS-PAGE/RP-HPLC)	[15] [17]
Yield	Variable, typically 1-5 mg per liter of culture	N/A
Storage	Store at 4°C for 2-7 days or at -80°C for long term. [15] [17]	

Section 2: Purification of Native Vimentin from Tissues or Cells

Purifying **vimentin** from native sources is essential for studying its natural post-translational modifications and interactions. Common sources include bovine lens tissue and cultured cells like Ehrlich Ascites Tumor (EAT) cells, which have high **vimentin** content.[\[18\]](#)[\[19\]](#)[\[20\]](#) The general principle involves isolating the insoluble cytoskeletal fraction and then selectively solubilizing **vimentin** using low ionic strength buffers.

Experimental Workflow: Native Vimentin Purification



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Caption: Workflow for native **vimentin** purification from cells or tissues.

Detailed Experimental Protocol (from Ehrlich Ascites Tumor Cells)

This protocol is adapted from methods for purifying **vimentin** from EAT cells.[\[4\]](#)[\[19\]](#)

1. Preparation of Cytoskeletal Fraction

- Harvest EAT cells and wash them with Phosphate Buffered Saline (PBS).
- Lyse the cells by resuspending in a buffer containing Triton X-100 and MgCl₂ to extract soluble proteins while leaving the **vimentin** filaments intact within the residual cell structures.
[\[4\]](#)
- Pellet the cytoskeletal fraction by high-speed centrifugation (e.g., 200,000 x g for 30 minutes at 4°C).[\[4\]](#)

2. Solubilization of **Vimentin**

- Resuspend the cytoskeletal pellet in a low ionic strength buffer without Mg²⁺ (e.g., 5 mM Tris-HCl, pH 7.6, 1 mM EDTA). This condition causes the **vimentin** filaments to depolymerize into soluble tetrameric units.[\[4\]](#)[\[8\]](#)
- Incubate on ice to allow for complete solubilization.
- Clarify the solution by centrifugation to remove any remaining insoluble material. The supernatant now contains soluble **vimentin**.

3. Ion-Exchange Chromatography

- Load the clarified supernatant containing soluble **vimentin** onto a DEAE-cellulose anion-exchange column pre-equilibrated with the low ionic strength buffer.[\[20\]](#)
- Wash the column extensively with the same buffer to remove unbound proteins.
- Elute **vimentin** using a salt gradient (e.g., 0-300 mM KCl or NaCl) in the equilibration buffer.
- Collect fractions and analyze by SDS-PAGE for the presence of a prominent band at ~57 kDa.

Quantitative Data Summary: Native Vimentin

Parameter	Typical Value	Source
Source	Ehrlich Ascites Tumor Cells, Bovine Lens	[18] [19] [20]
Molecular Mass	~57 kDa	[16]
Purity	>90% achievable with chromatography	N/A
Yield	Highly variable depending on source and scale	N/A

Section 3: Vimentin Assembly and Quality Control

Vimentin Assembly Assay

Purified **vimentin** is typically stored in a low ionic strength buffer (e.g., 5 mM Tris, pH 8.5) where it remains as soluble tetramers.[\[8\]](#)[\[9\]](#) Assembly into mature intermediate filaments can be initiated in vitro by increasing the ionic strength.[\[8\]](#)

- Take an aliquot of purified **vimentin** tetramers.
- Initiate assembly by adding a concentrated salt solution (e.g., 2 M KCl) to a final concentration of 100-150 mM.
- Incubate at 37°C for 30-60 minutes.
- Assembly can be monitored by measuring the increase in light scattering at 320 nm or visualized directly by electron microscopy.

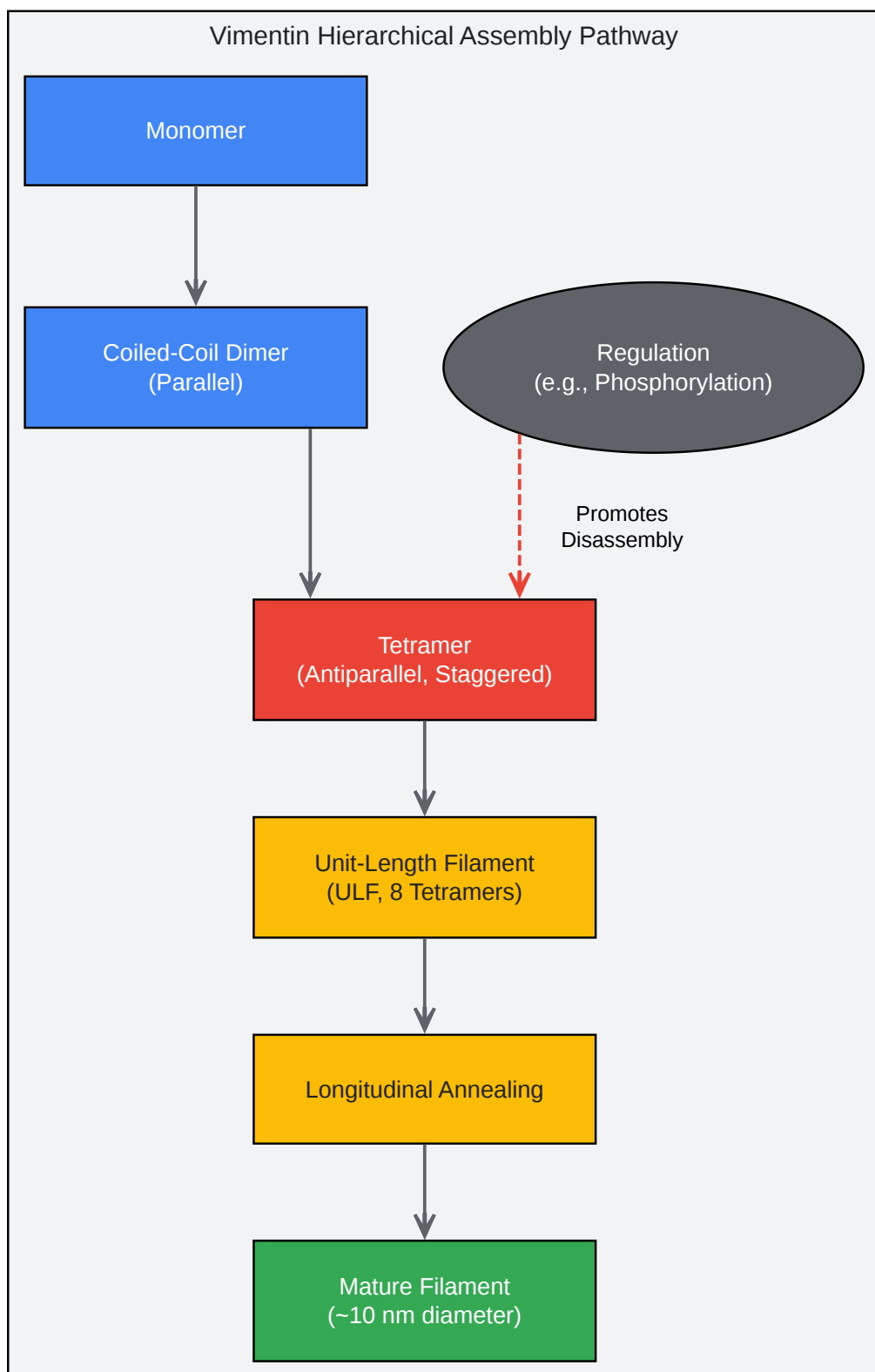
Quality Control Methods

- SDS-PAGE: To verify the molecular weight and assess purity. A single band should be observed at ~54-57 kDa.[\[15\]](#)[\[20\]](#)
- Western Blotting: To confirm the identity of the protein using a **vimentin**-specific antibody.[\[6\]](#)[\[20\]](#)

- Negative-Stain Electron Microscopy: To visualize the morphology of the assembled filaments, confirming they are ~10 nm in diameter and have a smooth appearance.[6][20]

Section 4: Vimentin Assembly Pathway

Vimentin assembly is a hierarchical process that begins with monomers and proceeds through several intermediate structures to form the final mature filament. This process is tightly regulated in cells, partly through post-translational modifications like phosphorylation, which typically promotes filament disassembly.[5][8][21]



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Caption: Hierarchical pathway of **vimentin** self-assembly into filaments.

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- To cite this document: BenchChem. [Application Notes and Protocols for the Isolation and Purification of Vimentin Protein]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1176767#protocols-for-isolating-and-purifying-vimentin-protein]

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